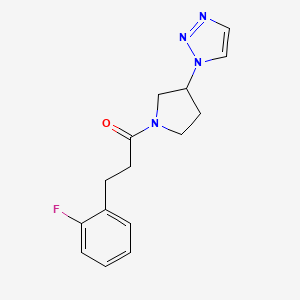
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one, also known as FUB-144, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the indole-based synthetic cannabinoid family and has been found to exhibit high affinity for the CB1 and CB2 receptors in the endocannabinoid system. In
Scientific Research Applications
Chemosensors
One notable application of compounds similar to "1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one" is in the development of chemosensors. A study by Maity and Govindaraju (2010) demonstrated the synthesis of a pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate with a triazole linker through click chemistry. This fluoroionophore acts as a selective ratiometric and colorimetric chemosensor for Al(3+) ions, based on internal charge transfer (ICT) mechanisms. The application in selective metal ion sensing underscores the compound's utility in environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010).
Antimicrobial Activity
Another research avenue is the synthesis of novel compounds for antimicrobial activity. Nagamani et al. (2018) synthesized new 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, showcasing their potential against various microbial strains. This research highlights the compound's role in developing new antimicrobial agents, an area of significant interest in medical research and drug development (Nagamani et al., 2018).
Luminescence and Sensitization
Compounds with the 1,2,3-triazole motif have also been explored for their luminescent properties and potential in sensitizing metal emissions. Park et al. (2014) designed triarylboron-functionalized dipicolinic acids that effectively sensitized the emissions of Eu(III) and Tb(III) ions. Such applications are crucial in the development of new luminescent materials for optical devices, sensors, and imaging technologies (Park et al., 2014).
Corrosion Inhibition
Ma et al. (2017) investigated the use of 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in acidic media, a critical area for industrial applications, including petroleum and chemical industries. Their research underscores the importance of these compounds in protecting metal surfaces against corrosion, thereby extending the lifespan of materials and reducing maintenance costs (Ma et al., 2017).
Fluorescence Chemosensors
Lastly, Wang et al. (2021) developed a novel pyridinium salt derivative for the selective and sensitive quenching of acetate and fluorine ions. This work contributes to the field of chemical sensing, offering potential applications in environmental monitoring and analytical chemistry (Wang et al., 2021).
properties
IUPAC Name |
3-(2-fluorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c16-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(11-19)20-10-8-17-18-20/h1-4,8,10,13H,5-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSUDAQWBWBXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-2-(2-((4-fluorophenyl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2914733.png)
![(E)-2-Cyano-3-[2-(diethylamino)-1,3-thiazol-5-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B2914734.png)
![2-Amino-2-[4-[(4-nitrophenyl)methoxy]phenyl]acetic acid](/img/structure/B2914735.png)
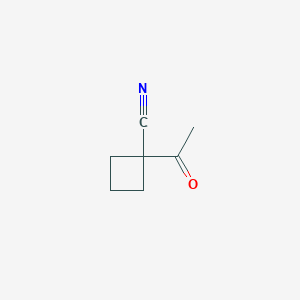

![Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2914740.png)
![ethyl 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2914741.png)
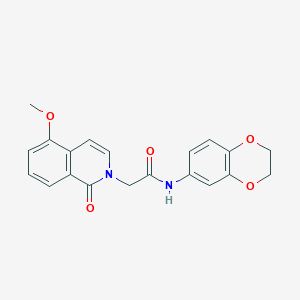

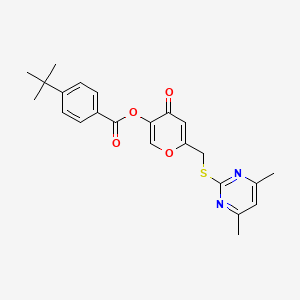
![2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2914747.png)
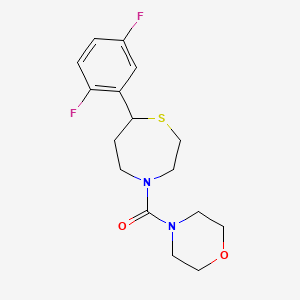
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B2914751.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one](/img/structure/B2914757.png)